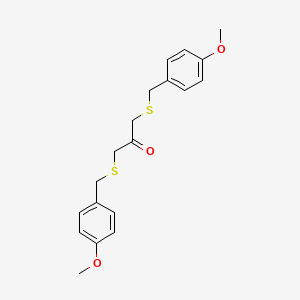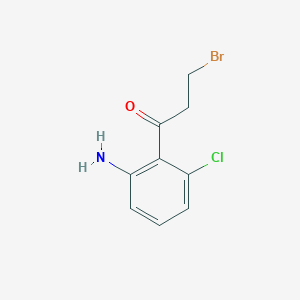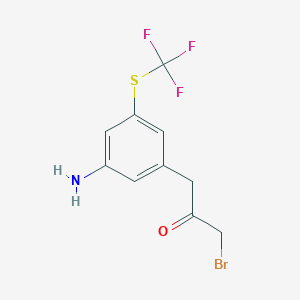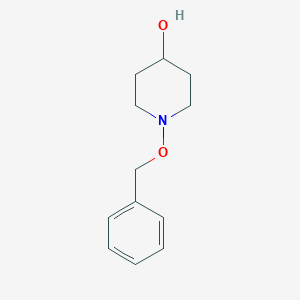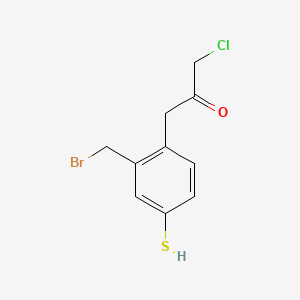
Thalidomide-5'-O-C2-acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thalidomide-5’-O-C2-acid is a derivative of thalidomide, a compound that gained notoriety in the late 1950s and early 1960s due to its teratogenic effects. Thalidomide itself has been reintroduced for various medical applications, particularly in the treatment of multiple myeloma and erythema nodosum leprosum . Thalidomide-5’-O-C2-acid is a modified version designed to retain the beneficial properties of thalidomide while potentially reducing its adverse effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thalidomide-5’-O-C2-acid involves several steps, starting from the basic structure of thalidomide. The process typically includes:
Formation of the Phthalimide Ring: This is achieved by reacting phthalic anhydride with ammonia or a primary amine.
Introduction of the Piperidinedione Moiety: This step involves the reaction of the phthalimide with a suitable diketone, such as succinic anhydride, under acidic conditions.
Modification to Thalidomide-5’-O-C2-acid:
Industrial Production Methods
Industrial production of thalidomide-5’-O-C2-acid follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Thalidomide-5’-O-C2-acid undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amide or ester functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
Thalidomide-5’-O-C2-acid has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its effects on cellular processes and protein interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment and immunomodulation.
Industry: Utilized in the development of new pharmaceuticals and chemical products
Mechanism of Action
The mechanism of action of thalidomide-5’-O-C2-acid involves its interaction with cereblon (CRBN), a substrate recognition receptor for the Cullin 4 RING E3 ubiquitin ligase complex. By binding to CRBN, thalidomide-5’-O-C2-acid induces the degradation of specific proteins, leading to its therapeutic effects. This mechanism is similar to that of thalidomide and its analogues, which are known to modulate the immune response and inhibit angiogenesis .
Comparison with Similar Compounds
Similar Compounds
Thalidomide: The parent compound, known for its immunomodulatory and anti-angiogenic properties.
Lenalidomide: A derivative with enhanced potency and reduced side effects.
Pomalidomide: Another derivative with similar applications but different pharmacokinetic properties
Uniqueness
Thalidomide-5’-O-C2-acid is unique due to its specific structural modification, which aims to retain the beneficial effects of thalidomide while potentially reducing its adverse effects. This makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C16H14N2O7 |
|---|---|
Molecular Weight |
346.29 g/mol |
IUPAC Name |
3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]oxypropanoic acid |
InChI |
InChI=1S/C16H14N2O7/c19-12-4-3-11(14(22)17-12)18-15(23)9-2-1-8(7-10(9)16(18)24)25-6-5-13(20)21/h1-2,7,11H,3-6H2,(H,20,21)(H,17,19,22) |
InChI Key |
YOIBRGLCSCVBBO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


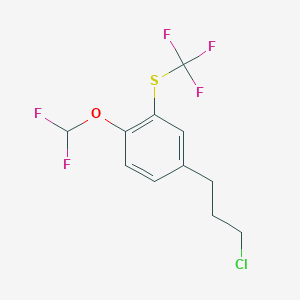
![2,5-Bis(3-bromothiophen-2-yl)thieno[3,2-b]thiophene](/img/structure/B14058642.png)
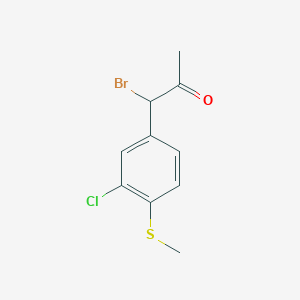
![[(4-Methylphenyl)methylideneamino]urea](/img/structure/B14058653.png)
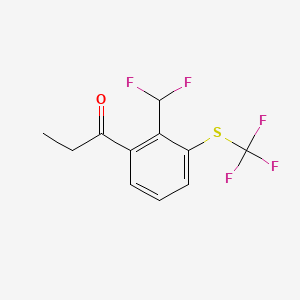
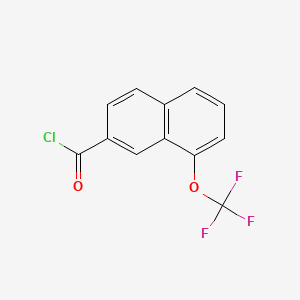

![1-[(Ammoniooxy)methyl]-4-(methoxycarbonyl)benzene chloride](/img/structure/B14058686.png)
